molecular formula C18H18 B3344670 Benzene, diethenyl-, polymer with ethenylbenzene, brominated CAS No. 87924-01-4

Benzene, diethenyl-, polymer with ethenylbenzene, brominated

Cat. No. B3344670
CAS RN: 87924-01-4
M. Wt: 234.3 g/mol
InChI Key: CHRJZRDFSQHIFI-UHFFFAOYSA-N
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Patent
US05244855

Procedure details

It is stirred at room temperature for 30 minutes and then is introduced the monomer system prepared separately consisting of g 100 of styrene, g 67.5 of divinylbenzene (50%) in toluene (225 ml) and n-octane (75 ml) containing 3 g of benzoyl peroxide. The polymerization is carried out by stirring (350 rpm) for 10 hours at 80° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=[CH2:18])=[CH2:10].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C1(C)C=CC=CC=1.CCCCCCCC>[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH:17]=[CH2:18])=[CH2:10].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
225 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
CCCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced the monomer system
CUSTOM
Type
CUSTOM
Details
prepared separately
STIRRING
Type
STIRRING
Details
by stirring (350 rpm) for 10 hours at 80° C.
Duration
10 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(=C)C1=C(C=CC=C1)C=C.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.